![molecular formula C10H7ClS B1589866 2-(4-Chlorophenyl)thiophene CAS No. 40133-23-1](/img/structure/B1589866.png)
2-(4-Chlorophenyl)thiophene
Overview
Description
2-(4-Chlorophenyl)thiophene is a compound that belongs to the family of heterocyclic organic compounds known as thiophenes . It has a molecular formula of C10H7ClS and an average mass of 194.681 Da . It is used as a reagent in chemical synthesis, especially in the preparation of pharmaceutical preparations .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, it can be oxidized to form various thiophene 1-oxides and thiophene 1,1-dioxides. It can also undergo Diels–Alder reactions with these oxides .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .Scientific Research Applications
Corrosion Inhibition
2-(4-Chlorophenyl)thiophene: is utilized in industrial chemistry as a corrosion inhibitor . Its molecular structure allows it to form a protective layer on metals, preventing oxidation and degradation .
Organic Semiconductors
This compound plays a significant role in the advancement of organic semiconductors . Due to its stable π-conjugated system, it’s used in the development of materials that exhibit semiconducting properties, essential for electronic devices .
Organic Field-Effect Transistors (OFETs)
The thiophene derivative is integral in fabricating OFETs . Its ability to transport charges efficiently makes it suitable for use in transistors, which are the building blocks of digital circuits .
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, 2-(4-Chlorophenyl)thiophene contributes to the fabrication of OLEDs . Its electroluminescent properties enable it to emit light when an electric current is applied, which is key for creating brighter and more energy-efficient screens .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential as anticancer , anti-inflammatory , antimicrobial , and anti-atherosclerotic agents, among others. The presence of the chlorophenyl group may enhance these properties by affecting the compound’s interaction with biological targets .
Anesthetic Applications
Specifically, thiophene derivatives like articaine utilize a thiophene framework and are employed as voltage-gated sodium channel blockers . They serve as local anesthetics, particularly in dental procedures in Europe .
Agrochemical Applications
2-(4-Chlorophenyl)thiophene: derivatives are also used in the agrochemical industry. They can function as insecticides or herbicides , providing a chemical defense against pests and weeds .
Chemical Sensors
Lastly, the compound’s derivatives have applications in the development of chemical sensors . These sensors can detect the presence of various substances, making them useful in environmental monitoring and industrial process control .
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWBNFDFWXRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474946 | |
Record name | 2-(4-chlorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)thiophene | |
CAS RN |
40133-23-1 | |
Record name | 2-(4-Chlorophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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